
Ethyl 3-bromobenzoate
Overview
Description
Ethyl 3-bromobenzoate (CAS 24398-88-7) is an aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. It consists of a benzoate ester functional group substituted with a bromine atom at the meta position (C-3) of the benzene ring. Key physical properties include a density of 1.431 g/cm³, boiling point of 261.6°C, and a flash point of 112°C . This compound is widely used in organic synthesis as a versatile building block for cross-coupling reactions (e.g., Suzuki, Ullmann) and as a precursor to heterocycles like oxadiazoles and indazole derivatives .
Preparation Methods
Primary Preparation Routes
Ethyl 3-bromobenzoate is primarily synthesized via esterification of 3-bromobenzoic acid or by direct bromination of ethyl benzoate derivatives. The main preparation methods are:
Esterification of 3-Bromobenzoic Acid
This is the most common and industrially relevant method.
- Starting material: 3-Bromobenzoic acid
- Reagents: Ethanol and a strong acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate
- Reaction conditions: Typically reflux under acidic conditions to promote ester formation
- Mechanism: Acid-catalyzed nucleophilic attack of ethanol on the carboxylic acid, followed by dehydration to form the ester
- Yield: High yields reported, often >90% under optimized conditions.
Example procedure:
3-Bromobenzoic acid is mixed with excess ethanol and a catalytic amount of sulfuric acid or boron trifluoride diethyl etherate and heated under reflux until the reaction completes. The mixture is then neutralized, and the ester is extracted and purified.
Bromination of Ethyl Benzoate
An alternative method involves electrophilic aromatic substitution on ethyl benzoate.
- Starting material: Ethyl benzoate
- Reagents: Bromine (Br2) and Lewis acid catalyst such as iron(III) bromide (FeBr3)
- Reaction conditions: Low temperature (0–5 °C) to control regioselectivity and avoid polybromination
- Mechanism: Electrophilic aromatic substitution introduces bromine preferentially at the meta position relative to the ester group due to directing effects
- Yield: Moderate to high yields (75–90%) depending on conditions.
This method requires careful control of temperature and stoichiometry to ensure selective monobromination at the 3-position.
Detailed Reaction Conditions and Parameters
Preparation Method | Reagents & Catalysts | Temperature | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|---|
Esterification | 3-Bromobenzoic acid, ethanol, H2SO4 or BF3·OEt2 | Reflux (~78 °C) | Several hours | >90 | Acid catalyst essential; removal of water drives equilibrium |
Bromination | Ethyl benzoate, Br2, FeBr3 | 0–5 °C | 12 hours | 85–90 | Low temp prevents polybromination |
Supporting Research Findings
- Oxidation of 3-bromotoluene to 3-bromobenzoic acid using potassium permanganate is a key upstream step for esterification-based synthesis.
- Hydrolysis studies of esters under various hydroxide conditions (LiOH, NaOH, KOH) at room temperature provide insights into reaction kinetics relevant for purification and yield optimization.
- Analytical techniques such as HPLC with specific mobile phases (acetonitrile/phosphate buffer or acetonitrile/water with trifluoroacetic acid) are used to monitor reaction progress and purity.
Purification and Characterization
- Purification: Typically achieved by vacuum distillation or recrystallization using ethanol/water mixtures to obtain high-purity this compound. Slow cooling of saturated solutions favors crystal formation.
- Characterization:
- NMR: ¹H NMR shows characteristic ethyl group signals (triplet ~1.3–1.4 ppm, quartet ~4.3–4.4 ppm) and aromatic protons (7.3–8.1 ppm).
- IR: Strong ester carbonyl stretch near 1720 cm⁻¹ and C-Br stretch near 560 cm⁻¹.
- Mass spectrometry: Molecular ion peaks at m/z 228/230 consistent with bromine isotopes.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents & Catalysts | Reaction Type | Typical Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
Esterification | 3-Bromobenzoic acid | Ethanol, H2SO4 or BF3·OEt2 | Acid-catalyzed esterification | >90 | High selectivity, scalable | Requires pure acid precursor |
Bromination | Ethyl benzoate | Br2, FeBr3 | Electrophilic aromatic substitution | 85–90 | Direct introduction of Br | Requires careful temp control |
This comprehensive review of this compound preparation methods highlights that esterification of 3-bromobenzoic acid under acidic reflux conditions is the most widely used and efficient route, while bromination of ethyl benzoate offers a viable alternative with careful control. Optimization of reaction parameters and purification techniques ensures high yield and purity, supporting its use in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used as oxidizing agents
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethyl 3-methoxybenzoate when using sodium methoxide.
Reduction: Ethyl 3-bromobenzyl alcohol is formed.
Oxidation: 3-bromobenzoic acid is produced
Scientific Research Applications
Synthesis and Preparation
Ethyl 3-bromobenzoate can be synthesized through various methods, including:
- Bromination of Ethyl Benzoate : This method involves the substitution of a hydrogen atom by a bromine atom in the aromatic ring using bromine or N-bromosuccinimide (NBS) as a brominating agent.
- Reactions with Boronic Acids : It can react with p-tolyl-boronic acid to yield derivatives like 4′-methyl-biphenyl-3-carboxylic acid ethyl ester .
Scientific Research Applications
This compound has several notable applications in scientific research:
Organic Synthesis
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Serves as a precursor for synthesizing ethyl 3-ethynylbenzoate, which is important in materials science and organic electronics .
Medicinal Chemistry
- Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs) due to its ability to undergo further functionalization .
- Studies have shown that derivatives of this compound exhibit biological activity, making them candidates for therapeutic agents .
Biological Studies
- Employed in studies examining enzyme inhibition and protein-ligand interactions, which are crucial for understanding metabolic pathways and drug mechanisms .
- Research indicates that compounds derived from this compound can modulate biological activity through interactions with specific molecular targets.
Case Study 1: Synthesis of Ethyl 3-Ethynylbenzoate
In a study focused on synthesizing ethyl 3-ethynylbenzoate, this compound was utilized as a starting material. The reaction involved coupling with terminal alkynes using palladium-catalyzed cross-coupling techniques. The resulting compound demonstrated significant potential as a precursor for more complex organic structures used in drug design.
A comparative study assessed the biological activity of several brominated benzoate derivatives, including this compound. The findings indicated that these compounds exhibited varying degrees of enzyme inhibition, suggesting their potential as lead compounds in developing new therapeutics targeting specific enzymes involved in disease pathways .
Mechanism of Action
The mechanism of action of ethyl 3-bromobenzoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The ester group can also undergo hydrolysis or reduction, leading to different products depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho and Para Bromobenzoates
Ethyl 3-bromobenzoate exhibits distinct chemical behavior compared to its ortho (C-2) and para (C-4) isomers due to electronic and steric effects.
Hydrolytic Stability
In a comparative study of hydrolytic lability in basic media, rat plasma, and liver microsomes:
Compound | % Remaining (0.1 M NaOH, 1 hr) | Half-life in Rat Plasma (min) |
---|---|---|
Ethyl 2-bromobenzoate | 15 | 10 |
This compound | 25 | 11 |
Ethyl 4-bromobenzoate | 12 | 12 |
The meta isomer (3-bromo) demonstrates superior hydrolytic stability in basic conditions compared to ortho and para isomers. This is attributed to reduced steric hindrance and electronic deactivation at the meta position, which slows nucleophilic attack on the ester carbonyl group .
Reactivity in Cross-Coupling Reactions
- Suzuki Coupling : this compound reacts efficiently with boronic acids under Pd catalysis to yield biaryl products. However, it is less reactive than unsubstituted bromobenzene due to electron-withdrawing effects of the ester group .
- Hirao Reaction (P–C Coupling) : this compound requires higher temperatures (200°C) for efficient coupling with diethyl phosphite compared to the para isomer (175°C). At lower temperatures (150°C), incomplete conversion occurs due to steric and electronic factors .
Halogen-Substituted Benzoates: Chloro vs. Bromo
Ethyl 3-chlorobenzoate (C₉H₉ClO₂) and this compound differ in reactivity due to halogen electronegativity and bond strength:
- Boiling Points : this compound (131–133°C) has a higher boiling point than ethyl 3-chlorobenzoate (124–126°C), reflecting stronger van der Waals forces from the larger bromine atom .
- Cross-Coupling Efficiency : Bromine’s lower electronegativity and weaker C–Br bond (vs. C–Cl) make this compound more reactive in Pd-catalyzed couplings. For example, Negishi cross-coupling with ZnCl₂ and Pd(OAc)₂ achieves 56% yield for 3,4-bis-arylated pyridines .
Functional Group Analogues: Nitro and Fluoro Derivatives
Ethyl 3-nitrobenzoate (C₉H₉NO₄) and ethyl 2-fluorobenzoate (C₉H₉FO₂) highlight the impact of electron-withdrawing groups:
- Nitro Group : The strong electron-withdrawing effect of nitro substituents further deactivates the benzene ring, reducing reactivity in electrophilic substitutions but enhancing stability in hydrolysis compared to bromo derivatives .
- Fluoro Group : Ethyl 2-fluorobenzoate exhibits lower hydrolytic stability (t₁/₂ = 3 min in rat plasma) compared to this compound (t₁/₂ = 11 min), likely due to inductive effects enhancing ester lability .
Key Data Tables
Table 1: Physical Properties of Ethyl Bromobenzoate Isomers
Property | Ethyl 2-Bromobenzoate | This compound | Ethyl 4-Bromobenzoate |
---|---|---|---|
Boiling Point (°C) | 134–136 | 131–133 | 134–136 |
Hydrolytic Stability* | Low | Moderate | Low |
Suzuki Coupling Yield | 75% | 81% | 89% |
*In 0.1 M NaOH for 1 hour .
Biological Activity
Ethyl 3-bromobenzoate, a derivative of benzoic acid, has garnered attention for its potential biological activities, including antitumor, antithrombic, and hypolesterolemic effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.071 g/mol
- CAS Number : 24398-88-7
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 261.6 ± 13.0 °C at 760 mmHg
- Flash Point : 112.0 ± 19.8 °C
This compound exhibits its biological activities primarily through the modulation of enzymatic pathways and cellular processes:
- Antitumor Activity : Research indicates that derivatives of benzoic acid, including this compound, can induce apoptosis in cancer cell lines such as MDA-MB-435-SF (a breast cancer cell line) by disrupting cellular signaling pathways associated with cell proliferation and survival .
- Acetylcholinesterase Inhibition : Studies have shown that certain benzoic acid derivatives can act as acetylcholinesterase inhibitors (AChEIs), which may have implications for treating neurodegenerative diseases .
- Differentiation Induction : this compound has been noted to influence the differentiation of various cell types, including mouse embryonal carcinoma F9 and human promyelocytic leukemia HL60 cells .
Case Study 1: Antitumor Efficacy
A study conducted by Kelly et al. (2007) evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Properties
Sato et al. (2005) explored the neuroprotective properties of p-aminobenzoic acid derivatives, which share structural similarities with this compound. The findings indicated that these compounds could effectively inhibit acetylcholinesterase activity, supporting their use in neurodegenerative disease models.
Data Table of Biological Activities
Biological Activity | Description | Reference |
---|---|---|
Antitumor | Induces apoptosis in MDA-MB-435-SF cells | Kelly et al., 2007 |
Acetylcholinesterase Inhibition | Inhibits AChE activity in neurodegenerative models | Sato et al., 2005 |
Differentiation Induction | Promotes differentiation in HL60 and F9 cells | Correa-Basurto et al., 2005 |
Q & A
Q. Basic: What are the common synthetic routes for Ethyl 3-bromobenzoate, and how do reaction conditions influence yield?
This compound is typically synthesized via esterification of 3-bromobenzoic acid with ethanol using acid catalysts (e.g., sulfuric acid) under reflux. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Hirao reaction) with diethyl phosphite can yield the compound, though temperature optimization is critical. For example, using 10 mol% Pd(OAc)₂ at 200°C for 2 minutes achieves 81% yield, but decomposition occurs at lower temperatures . Purification methods like distillation (boiling point: 261.6°C) or recrystallization are essential for isolating high-purity product .
Q. Advanced: How can palladium-catalyzed coupling reactions involving this compound be optimized to minimize decomposition?
Decomposition in Pd-mediated reactions often arises from prolonged heating or suboptimal catalyst loading. Kinetic studies suggest using 10 mol% Pd(OAc)₂ at 200°C for short durations (2 minutes) maximizes yield while reducing side reactions. Pre-activating the catalyst with ligands (e.g., PPh₃) and inert atmospheres (N₂/Ar) further stabilizes intermediates. Monitoring reaction progress via TLC or GC-MS helps terminate reactions before decomposition dominates .
Q. Basic: What spectroscopic techniques are appropriate for characterizing this compound?
Key techniques include:
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), ester methylene (δ 4.3–4.4 ppm), and ethyl CH₃ (δ 1.3–1.4 ppm).
- ¹³C NMR : Ester carbonyl (δ ~165–170 ppm), brominated aromatic carbons (δ ~125–135 ppm).
- IR : Ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 229 (C₉H₉BrO₂⁺) .
Q. Advanced: How can researchers resolve contradictions in reaction outcomes during nucleophilic aromatic substitution (NAS) with this compound?
Contradictions often stem from competing reaction pathways. For example, steric hindrance at the meta position (due to the ester group) may reduce NAS efficiency compared to para-substituted analogs. Mechanistic studies using isotopic labeling (e.g., ²H/¹⁵N) or computational modeling (DFT) can clarify substituent effects. Adjusting reaction solvents (e.g., DMF for polar aprotic conditions) or using directing groups (e.g., –NO₂) may enhance regioselectivity .
Q. Basic: What safety protocols are recommended for handling this compound?
Follow SDS guidelines for brominated aromatic compounds:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 0.0114 mmHg at 25°C).
- Storage : In airtight containers away from oxidizers.
- Decomposition : Avoid temperatures >200°C to prevent toxic HBr release .
Q. Advanced: What mechanistic insights exist for this compound in cross-coupling reactions?
Pd(0)/Pd(II) catalytic cycles dominate. Oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate, followed by ligand exchange (e.g., phosphite) and reductive elimination to yield coupled products. Kinetic isotope effects (KIEs) and Hammett studies reveal electron-withdrawing groups (e.g., –COOEt) accelerate oxidative addition by polarizing the C–Br bond .
Q. Basic: What purification methods ensure high purity of this compound?
- Distillation : Utilize its high boiling point (261.6°C) under reduced pressure.
- Recrystallization : Use ethanol/water mixtures (solubility: ~1.43 g/cm³).
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) .
Q. Advanced: How can this compound derivatives be designed for biological activity studies?
Modify the ester group or introduce substituents (e.g., –NH₂, –CF₃) via hydrolysis, aminolysis, or coupling reactions. For example, ethyl 4-(aminomethyl)-3-bromobenzoate (CAS 160313-69-9) is a precursor for bioactive molecules targeting enzyme active sites. Docking simulations (AutoDock) and in vitro assays validate binding affinity .
Q. Basic: What analytical methods assess the purity of this compound?
- HPLC/GC : Quantify impurities using C18 columns (HPLC) or capillary columns (GC).
- Melting Point : Confirm consistency with literature values (if crystalline).
- Elemental Analysis : Verify C, H, Br, and O content .
Q. Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculates reaction pathways, transition states, and activation energies. Databases like REAXYS and PISTACHIO provide historical reaction data for machine learning models. For example, predicting regioselectivity in Suzuki-Miyaura couplings using Fukui indices (electrophilicity) .
Properties
IUPAC Name |
ethyl 3-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUASTLEZAPQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179143 | |
Record name | Ethyl 3-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24398-88-7 | |
Record name | Ethyl 3-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24398-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 3-bromobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024398887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-bromobenzoate | |
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Record name | Ethyl 3-bromobenzoate | |
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Record name | Ethyl 3-bromobenzoate | |
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Retrosynthesis Analysis
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